molecular formula C8H11FN2O2S B13319164 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13319164
M. Wt: 218.25 g/mol
InChI Key: HDOIMSMUKZRDIS-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-fluorotoluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Aminomethylation: Finally, the compound undergoes aminomethylation to introduce the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated sulfonation processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Sulfonic acids.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide groups with enzymes and proteins.

    Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 2-(aminomethyl)-3-fluorobenzene-1-sulfonamide
  • 2-(aminomethyl)-N-methylbenzene-1-sulfonamide
  • 3-fluoro-N-methylbenzene-1-sulfonamide

Uniqueness: 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H11FN2O2S

Molecular Weight

218.25 g/mol

IUPAC Name

2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H11FN2O2S/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10/h2-4,11H,5,10H2,1H3

InChI Key

HDOIMSMUKZRDIS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1CN)F

Origin of Product

United States

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